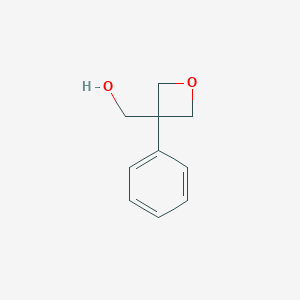

(3-Phenyloxetan-3-yl)methanol

Vue d'ensemble

Description

(3-Phenyloxetan-3-yl)methanol is an organic compound with the molecular formula C10H12O2. It is characterized by a phenyl group attached to an oxetane ring, which is further connected to a methanol group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyloxetan-3-yl)methanol typically involves the reaction of phenylacetaldehyde with ethylene oxide in the presence of a strong base, such as sodium hydride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxetane ring. The final step involves the reduction of the intermediate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Oxidation to Aldehyde or Carboxylic Acid

The primary alcohol undergoes oxidation under standard conditions:

-

Dess–Martin periodinane in dichloromethane oxidizes the alcohol to (3-phenyloxetan-3-yl)methanal (aldehyde) with >95% yield .

-

Strong oxidizing agents like KMnO₄/H₂SO₄ further oxidize the aldehyde to (3-phenyloxetan-3-yl)carboxylic acid .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dess–Martin periodinane | CH₂Cl₂, RT | (3-Phenyloxetan-3-yl)methanal | >95% | |

| KMnO₄, H₂SO₄ | Reflux | (3-Phenyloxetan-3-yl)carboxylic acid | 75–80% |

Esterification and Etherification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

-

Acetic anhydride/pyridine yields (3-phenyloxetan-3-yl)methyl acetate .

-

Benzyl bromide under basic conditions forms the benzyl-protected ether .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | (3-Phenyloxetan-3-yl)methyl acetate | 85% | |

| Benzyl bromide | K₂CO₃, DMF | Benzyl-(3-phenyloxetan-3-yl)methylether | 90% |

Nucleophilic Substitution via Triflate Intermediate

The alcohol is converted to a triflate for SN2 displacement:

-

Triflic anhydride (Tf₂O) forms the triflate, which reacts with NaN₃ or NaCN to introduce azide or nitrile groups .

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 60°C, 12 h | (3-Phenyloxetan-3-yl)methyl azide | 85% | |

| NaCN | DMSO, RT, 6 h | (3-Phenyloxetan-3-yl)acetonitrile | 78% |

Acid-Catalyzed Ring Opening

Protonation of the oxetane oxygen facilitates nucleophilic attack:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl, MeOH | RT, 4 h | Methoxy-diol derivative | 70% | |

| H₂O, H⁺ | Reflux, 6 h | Vicinal diol | 65% |

Nucleophilic Ring Opening

Strong nucleophiles (e.g., Grignard reagents) attack the electrophilic carbons:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhMgBr | THF, −78°C | 3-Phenyl-1,5-diol | 60% |

Friedel–Crafts Alkylation

The tertiary carbon participates in electrophilic aromatic substitution:

| Electrophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | LiNTf₂, 40°C | 3-(4-Hydroxyphenyl)oxetane | 60% |

Functionalization via Protective Groups

Applications De Recherche Scientifique

Synthetic Applications

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its applications in synthetic chemistry can be summarized as follows:

Building Block for Oxetane Derivatives

(3-Phenyloxetan-3-yl)methanol is used to synthesize various oxetane derivatives through reactions such as:

- Nucleophilic substitutions : The hydroxyl group can be functionalized to introduce diverse substituents.

- Formation of chiral centers : The compound can be utilized in asymmetric synthesis, leading to enantioenriched products, which are crucial in pharmaceuticals .

Reactions with Electrophiles

The alcohol functionality allows for the formation of ethers and esters, expanding the chemical space for potential drug candidates. For instance:

- Reactions with carbonyl compounds : This method can yield valuable intermediates for further transformations .

Pharmaceutical Applications

The unique structure of this compound makes it an attractive candidate in drug discovery and development.

Kinase Inhibitors

Recent studies have explored the use of oxetane derivatives, including this compound, in developing kinase inhibitors. These compounds are vital for targeting various diseases, including cancer . The oxetane ring provides a scaffold that can enhance binding affinity and selectivity towards specific kinases.

Protein Degraders

As a component in the design of protein degraders, this compound has been identified as a critical building block. Its ability to form linkages with ligands allows for the targeted degradation of proteins implicated in disease processes .

Case Studies

Several studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of (3-Phenyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

(3-Phenyloxetan-3-yl)methanal: An oxidized form of (3-Phenyloxetan-3-yl)methanol.

(3-Phenyloxetan-3-yl)methane: A reduced form of this compound.

(3-Phenyloxetan-3-yl)methyl chloride: A substituted form of this compound.

Uniqueness: this compound is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules .

Activité Biologique

(3-Phenyloxetan-3-yl)methanol, with the chemical formula and CAS number 114012-43-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

The compound has also shown promising anticancer properties . Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The specific pathways affected include those involving apoptosis-related proteins and cell cycle regulators.

The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells. This binding can inhibit key enzymes or receptors involved in disease processes, such as:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the survival of pathogens or cancer cells.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external signals.

Case Studies and Experimental Data

- Antimicrobial Testing : In a study evaluating various derivatives of oxetanes, this compound was found to have significant inhibitory effects against certain bacteria, with minimum inhibitory concentration (MIC) values reported at concentrations as low as 20 µg/mL.

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 25 µM for colon cancer cells.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 15 µM | |

| Anticancer | HT29 (colon cancer) | 25 µM |

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Agrochemical Use

The compound is also being explored for use in agrochemicals, particularly as a precursor in the synthesis of herbicides and pesticides. Its biological activity suggests potential efficacy against plant pathogens.

Propriétés

IUPAC Name |

(3-phenyloxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFSDDCPPNQIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602026 | |

| Record name | (3-Phenyloxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-43-0 | |

| Record name | 3-Phenyl-3-oxetanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenyloxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.